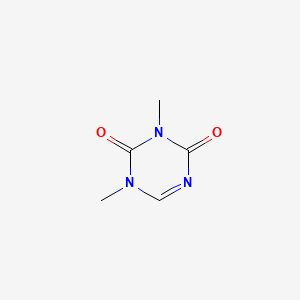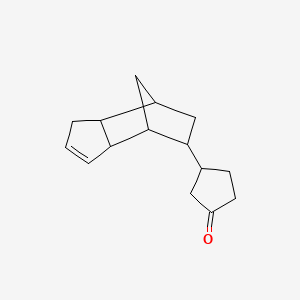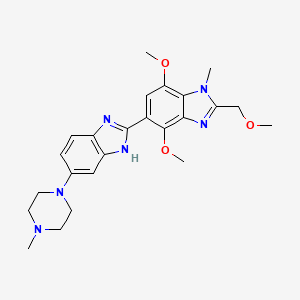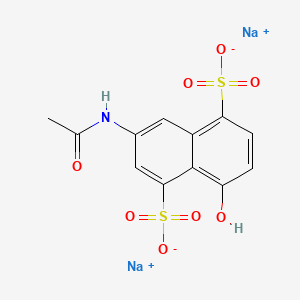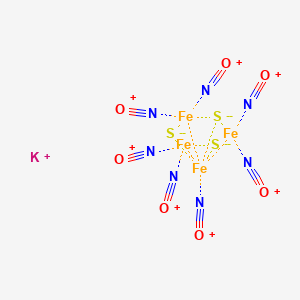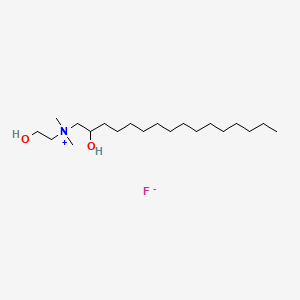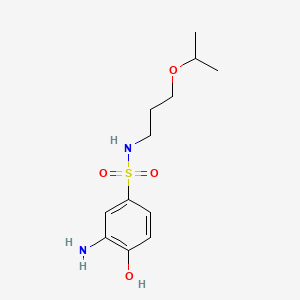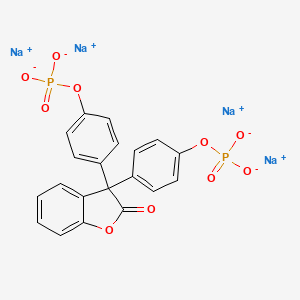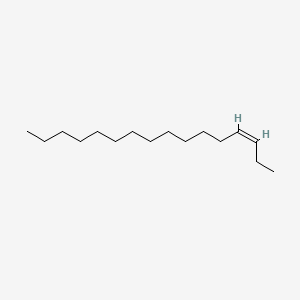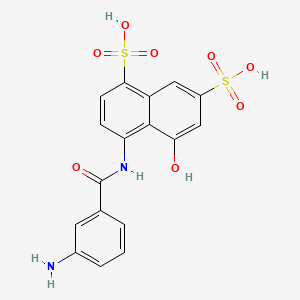
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups, making it highly versatile in various chemical reactions and applications. It is often used in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid typically involves multiple steps, starting with the preparation of the naphthalene core The process often begins with the sulfonation of naphthalene to introduce sulfonic acid groups at the 1 and 7 positions
The next step involves the acylation of 3-aminobenzoic acid to form 3-aminobenzoyl chloride, which is then reacted with the hydroxylated naphthalene derivative to form the desired compound. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Scientific Research Applications
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance pigments and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are influenced by the compound’s ability to interact with key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminobenzoic acid
- 5-Hydroxy-2-naphthalenesulfonic acid
- 4-Aminobenzoic acid
Uniqueness
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions. Its structural complexity and versatility make it a valuable compound in various fields of research and industry. Compared to similar compounds, it offers enhanced reactivity and the ability to form more complex derivatives, making it a preferred choice for specific applications.
Properties
CAS No. |
70239-77-9 |
|---|---|
Molecular Formula |
C17H14N2O8S2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-[(3-aminobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C17H14N2O8S2/c18-10-3-1-2-9(6-10)17(21)19-13-4-5-15(29(25,26)27)12-7-11(28(22,23)24)8-14(20)16(12)13/h1-8,20H,18H2,(H,19,21)(H,22,23,24)(H,25,26,27) |
InChI Key |
GXAGGOUUTLWTGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





